CB1 Receptor Activation Potency Divergence Between 3-Chloro and 5-Fluoro Isomers
The AM2201 N-(3-chloropentyl) isomer is structurally distinct from the potent 5-fluoropentyl analog AM2201. While the parent compound AM2201 exhibits nanomolar CB1 affinity (Ki = 1.0 nM) [1] and robust CB1 functional activity (EC50 = 23.5 nM; Emax = 98.8%) [2], the 3-chloropentyl isomer's receptor activity has not been established. Based on class-level evidence from Noble et al. (2019), the substitution of terminal fluorine with a mid-chain chlorine atom on the pentyl group of a structurally related naphthoylindole scaffold is expected to markedly alter CB1 activation potency, as demonstrated by the 5-chloropentyl JWH-122 analog (CB1 EC50: 74.1–283.7 nM) [2].
| Evidence Dimension | CB1 Receptor Activation (EC50 / Receptor Binding Affinity Ki) |
|---|---|
| Target Compound Data | AM2201 N-(3-chloropentyl) isomer: Receptor binding (Ki) and functional activity (EC50) not established [2] |
| Comparator Or Baseline | AM2201 (5-fluoropentyl): Ki (CB1) = 1.0 nM, Ki (CB2) = 2.6 nM [1]; EC50 (CB1) = 23.5 nM, Emax = 98.8% [2] |
| Quantified Difference | Undetermined; mid-chain chlorination vs. terminal fluorination is predicted to reduce CB1 potency based on class SAR (5-chloropentyl JWH-122 EC50 = 74.1–283.7 nM vs. AM2201 EC50 = 23.5 nM) [2] |
| Conditions | Radioligand binding assay (Ki) [1]; Stable CB1 receptor activation assay (β-arrestin2 recruitment) [2] |
Why This Matters
Confirms the N-(3-chloropentyl) isomer as pharmacologically distinct from AM2201, requiring researchers to use this specific reference standard to avoid potency misattribution in receptor activation studies.
- [1] Cayman Chemical. AM2201 Product Insert. Ki values: 1.0 nM (CB1), 2.6 nM (CB2). As cited in: Bertin Bioreagent. AM2201 6-hydroxyindole metabolite. 2024. View Source
- [2] Noble C, et al. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Test Anal. 2019 Mar;11(3):501-511. View Source
